![molecular formula C20H29FN2O B11085547 2-(4-Fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol](/img/structure/B11085547.png)
2-(4-Fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol
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Overview
Description
2-(4-Fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of a fluorophenyl group and two isopropyl groups attached to a diazatricyclodecane core. Its molecular formula is C16H19FO, and it has a molecular weight of 246.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol involves multiple steps, starting with the preparation of the tricyclic core. The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors. The fluorophenyl group is introduced through a substitution reaction, and the isopropyl groups are added via alkylation reactions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the fluorophenyl group with other functional groups .
Scientific Research Applications
2-(4-Fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)tricyclo[3.3.1.13,7]decan-2-ol
- Tricyclo[3.3.1.13,7]decan-2-ol, 2-(4-fluorophenyl)-
Uniqueness
2-(4-Fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol is unique due to its specific tricyclic structure and the presence of both fluorophenyl and isopropyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C20H29FN2O |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
InChI |
InChI=1S/C20H29FN2O/c1-13(2)19-9-22-11-20(14(3)4,18(19)24)12-23(10-19)17(22)15-5-7-16(21)8-6-15/h5-8,13-14,17-18,24H,9-12H2,1-4H3 |
InChI Key |
TZWBHKDADRIKQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)F)C(C)C |
Origin of Product |
United States |
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